![molecular formula C16H15ClN4OS B1365578 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 886152-78-9](/img/structure/B1365578.png)
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Übersicht
Beschreibung
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chlorobenzylthio group and a dimethyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate precursors such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with suitable reagents under controlled conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of similar triazolo-pyrimidines have been tested for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating a broad spectrum of activity .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activities. Compounds derived from triazolo-pyrimidine cores have shown moderate to high efficacy against human cancer cell lines in vitro. For example, certain derivatives were reported to exhibit potent activity against chronic myelogenous leukemia cells, suggesting potential for development into therapeutic agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies on related compounds indicate that modifications in the triazolo-pyrimidine structure can lead to enhanced anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases .
Pesticidal Activity
Research has indicated that compounds similar to 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone exhibit insecticidal and acaricidal properties. These compounds have been tested against agricultural pests such as Spodoptera litura and Tetranychus urticae, showing potential as environmentally friendly pesticides that could replace more toxic chemical alternatives .
Herbicidal Potential
The herbicidal activity of triazolo-pyrimidine derivatives has also been explored. Some studies suggest that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants, making them suitable candidates for developing selective herbicides .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For example, it can serve as a precursor in the development of polymers or nanomaterials with enhanced thermal stability and mechanical strength .
Photophysical Properties
Studies have indicated that compounds with similar structures may exhibit interesting photophysical properties. This makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory activities |
Agricultural | Pesticidal and herbicidal potential against specific pests and weeds |
Material Science | Synthesis of novel materials with enhanced properties; potential use in optoelectronics |
Wirkmechanismus
The mechanism of action of 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in critical biological processes, such as kinases or proteases.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other similar compounds, such as:
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone: Similar structure but with a methanone group instead of an ethanone group.
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanone: Similar structure but with a propanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct biological activities and chemical reactivity.
Biologische Aktivität
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS No. 886152-78-9) is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅ClN₄OS
- Molecular Weight : 346.84 g/mol
- CAS Number : 886152-78-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF7 (Breast Cancer) | 8.9 | |
HeLa (Cervical Cancer) | 10.3 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Activity
Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. The specific compound has shown promising results against both bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 4 µg/mL | |
Escherichia coli | 8 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes.
Anticonvulsant Activity
The anticonvulsant potential of triazolopyrimidines has been explored in various animal models. In particular, studies have demonstrated that derivatives similar to this compound can effectively reduce seizure activity:
Model | Dose (mg/kg) | Protection Rate (%) | Reference |
---|---|---|---|
MES (Maximal Electroshock) | 30 | 100 | |
PTZ (Pentylenetetrazole) | 20 | 85 |
The anticonvulsant mechanism is thought to involve modulation of GABAergic neurotransmission and inhibition of excitatory neurotransmitter release.
Case Studies
Several case studies have been conducted to assess the biological activity of compounds related to this compound.
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives for their anticancer activity against multiple cancer cell lines. The study found that modifications at the thio and methyl positions significantly enhanced cytotoxicity compared to the parent compounds .
- Antimicrobial Efficacy Study : Research published in Antibiotics demonstrated that certain triazolopyrimidine derivatives exhibited potent antimicrobial activity against resistant strains of bacteria and fungi. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .
- Anticonvulsant Activity Assessment : In a preclinical study assessing anticonvulsant properties using the MES and PTZ models in mice, several derivatives showed significant protective effects against seizures. The study highlighted structure-activity relationships that pinpointed specific functional groups essential for enhancing anticonvulsant efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-{2-[(2-chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. Key steps include:
- Thiol incorporation : Reacting 2-chlorobenzyl mercaptan with a pre-formed triazolopyrimidine core under basic conditions (e.g., NaH in DMF) to introduce the thioether group .
- Acetyl group introduction : Ketone functionalization at the 6-position via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride in the presence of Lewis acids like AlCl₃ .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is critical for isolating the product, with yields typically ranging from 45–65% .
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., methyl groups at 5,7-positions and acetyl at C6) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, with expected [M+H] peaks .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···S interactions in triazolopyrimidine derivatives) and confirms stereoelectronic effects .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : For antiviral activity (e.g., HCV polymerase inhibition), use fluorescence-based RNA replication assays with IC determination .
- Cytotoxicity profiling : Employ MTT assays on human hepatocyte cell lines (e.g., Huh-7) to evaluate therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core modifications : Substitute the triazolopyrimidine scaffold with electron-withdrawing groups (e.g., Cl at C5) to improve binding affinity to viral polymerases .
- Side-chain optimization : Replace the 2-chlorobenzylthio group with bulkier arylthio moieties (e.g., 2,4-dichlorobenzyl) to enhance hydrophobic interactions .
- Pharmacokinetic tuning : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising membrane permeability .
Q. What mechanistic insights can hydrogen/deuterium exchange (HDX) mass spectrometry provide about its interaction with target enzymes?
Methodological Answer:
- HDX workflow : Incubate the compound with HCV NS5B polymerase, quench exchanges at defined timepoints, and digest with pepsin. Analyze deuterium uptake via LC-MS to map binding-induced conformational changes .
- Data interpretation : Reduced deuterium incorporation in regions like the thumb domain (residues 500–530) indicates stabilization of the closed polymerase conformation, corroborating allosteric inhibition .
Q. How do crystallographic studies resolve conflicting data on binding modes?
Methodological Answer:
- Co-crystallization : Soak HCV NS5B crystals with the compound (5–10 mM in reservoir solution) and collect diffraction data (1.8–2.3 Å resolution). Refinement in PHENIX reveals ligand occupancy and key interactions (e.g., π-stacking with Tyr448) .
- Electron density analysis : Discrepancies in ligand orientation (e.g., acetyl group placement) can arise from crystal packing artifacts; iterative refinement and omit maps validate the dominant binding pose .
Q. What experimental design challenges arise in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Racemic intermediates : Initial routes relying on chiral HPLC separation are impractical for large-scale production. Switch to diastereomeric salt resolution (e.g., with L-tartaric acid) for enantiopure yields >99% .
- Instability of intermediates : Protect reactive groups (e.g., acetyl via tert-butyloxycarbonyl (Boc) shielding) during Heck coupling or cyclization steps .
- Degradation during storage : Lyophilize the final product under argon and store at –20°C with desiccants to prevent thioether oxidation .
Eigenschaften
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-6-4-5-7-13(12)17/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTWIOYLPUTSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.